molecular formula C28H18O4 B13698099 3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione CAS No. 91097-15-3

3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione

Cat. No.: B13698099
CAS No.: 91097-15-3
M. Wt: 418.4 g/mol
InChI Key: ZQLSVETWKSYPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Diphenyl-[5,5’-bibenzofuran]-2,2’(3H,3’H)-dione is a complex organic compound belonging to the class of benzofuran derivatives. . This compound, in particular, features a unique structure with two phenyl groups and a bibenzofuran core, making it an interesting subject for scientific research.

Chemical Reactions Analysis

3,3’-Diphenyl-[5,5’-bibenzofuran]-2,2’(3H,3’H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified benzofuran derivatives with different functional groups attached to the core structure .

Scientific Research Applications

3,3’-Diphenyl-[5,5’-bibenzofuran]-2,2’(3H,3’H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown promising biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These properties make it a potential candidate for drug development and therapeutic applications. In the industrial sector, benzofuran compounds are used in the production of various materials and chemicals due to their stability and reactivity .

Mechanism of Action

The mechanism of action of 3,3’-Diphenyl-[5,5’-bibenzofuran]-2,2’(3H,3’H)-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in the replication of viruses, making them effective antiviral agents . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3,3’-Diphenyl-[5,5’-bibenzofuran]-2,2’(3H,3’H)-dione can be compared with other similar benzofuran derivatives. What sets 3,3’-Diphenyl-[5,5’-bibenzofuran]-2,2’(3H,3’H)-dione apart is its unique structure with two phenyl groups and a bibenzofuran core, which may contribute to its distinct biological properties and reactivity

Properties

CAS No.

91097-15-3

Molecular Formula

C28H18O4

Molecular Weight

418.4 g/mol

IUPAC Name

5-(2-oxo-3-phenyl-3H-1-benzofuran-5-yl)-3-phenyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C28H18O4/c29-27-25(17-7-3-1-4-8-17)21-15-19(11-13-23(21)31-27)20-12-14-24-22(16-20)26(28(30)32-24)18-9-5-2-6-10-18/h1-16,25-26H

InChI Key

ZQLSVETWKSYPPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)C4=CC5=C(C=C4)OC(=O)C5C6=CC=CC=C6)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.